![molecular formula C23H21NO5S B431253 Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 361179-45-5](/img/structure/B431253.png)

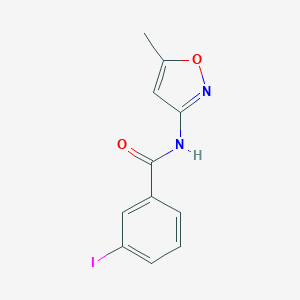

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

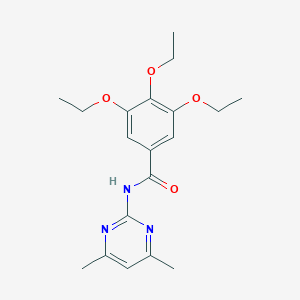

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a chemical compound with the molecular formula C23H21NO5S . It has an average mass of 423.482 Da and a monoisotopic mass of 423.114044 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran was prepared by the oxidation of 5-isopropyl-2-methyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid . Another study described the base-promoted annulation between methyl 2-(phenylsulfinylmethyl)-3-furoate and 2-cyclohexenone, which resulted in a dihydro naphtho[2,3-b]furanone derivative in a regiospecific manner .Molecular Structure Analysis

The molecular structure of this compound involves a phenyl ring making a dihedral angle with the plane of the benzofuran fragment . The crystal structure is stabilized by aromatic π–π stacking interactions between the benzene and furan rings of neighboring molecules .Chemical Reactions Analysis

While specific chemical reactions involving Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate have not been found in the literature, similar compounds have been studied. For example, the attempted Pummerer reaction of a furan sulfoxide derivative produced four interesting furan derivatives .Aplicaciones Científicas De Investigación

Tyrosinase Inhibitory Activity

This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme crucial in the process of melanin production. It has shown excellent inhibitory activity , with an IC50 value of 13.48 µg/mL , comparable to that of kojic acid . This suggests potential applications in the development of treatments for conditions like hyperpigmentation and melasma, as well as in the cosmetic industry for skin lightening products.

Antioxidant Properties

In scientific studies, derivatives of this compound have displayed moderate antioxidant activities in a DPPH assay . This indicates its potential use in preventing oxidative stress-related diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.

Antibacterial Activity

The compound has shown promising results against bacterial strains such as S. aureus and E. coli , with MIC values of 16 µg/mL . This points to its potential application in the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.

Cytotoxic Activity

Naphtho[1,2-b]furan derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This compound’s structure is similar to those that have shown effects against human colon carcinoma cells and hepatoma cells, suggesting its potential use in cancer research for the development of novel chemotherapeutic agents.

. This methodology could be further explored and applied in the synthesis of other complex organic compounds.Propiedades

IUPAC Name |

propan-2-yl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5S/c1-14(2)28-23(25)21-15(3)29-22-18-12-8-7-11-17(18)20(13-19(21)22)24-30(26,27)16-9-5-4-6-10-16/h4-14,24H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLKKDCSATISH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B431171.png)

![5-{[(4-phenyl-2-quinazolinyl)sulfanyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B431172.png)

![6-Amino-3-tert-butyl-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431174.png)

![Ethyl 2-amino-3-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate](/img/structure/B431175.png)

![4-(4-Chlorophenyl)-1-[(2-methoxyethoxy)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B431181.png)

![ethyl (2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B431183.png)

![2-[(3,5-dichlorophenyl)imino]-3-ethyl-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B431187.png)

![2-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-N-(3-ethoxyphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431191.png)

![(2E)-6-methoxy-2-[4-(pentyloxy)benzylidene]benzo[de]chromen-3(2H)-one](/img/structure/B431193.png)